3-Amino-6-(phenylthio)pyridazine

Descripción general

Descripción

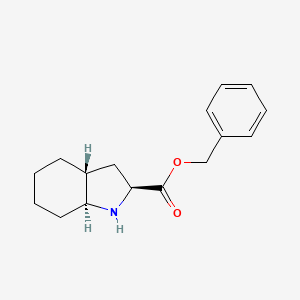

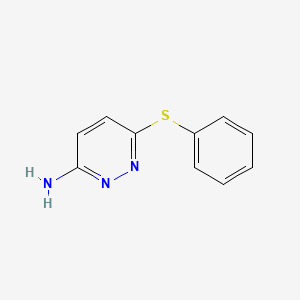

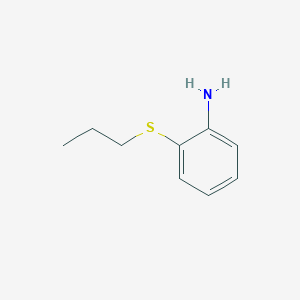

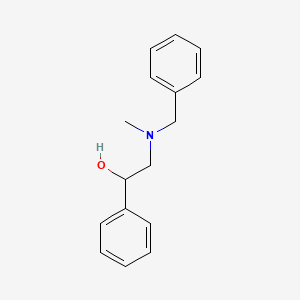

3-Amino-6-(phenylthio)pyridazine is a chemical compound with the molecular formula C10H9N3S . It is also known by other names such as 90844-35-2, 6-(phenylthio)pyridazin-3-amine, and 6-phenylsulfanylpyridazin-3-amine .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Amino-6-(phenylthio)pyridazine, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of 3-Amino-6-(phenylthio)pyridazine includes a pyridazine ring, which is a six-membered heterocycle containing two nitrogen atoms in adjacent positions . The compound has a molecular weight of 203.27 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-6-(phenylthio)pyridazine include a molecular weight of 203.27 g/mol, an XLogP3-AA value of 1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The compound also has a topological polar surface area of 77.1 Ų .Aplicaciones Científicas De Investigación

Antineuroinflammatory Compound

3-Amino-6-phenylpyridazine has been used in the development of a new synthetic antineuroinflammatory compound . This derivative selectively blocks increased IL-1β, iNOS, and NO production by activated glia, without inhibiting potentially beneficial glial functions .

Inhibitor of Glial Activation

The compound has been developed as a selective inhibitor of glial activation . This is particularly important in addressing neurodegenerative diseases, where excessive glial activation and overproduction of cytokines and oxidative stress products are detrimental .

Antinociceptive Effect

Some 4-amino-3(2H)-pyridazinones, substituted at the C-2 position with aryl piperazinylalkyl groups, have been tested for their antinociceptive effect . The compound was found to be more potent than Emorfazone .

Pharmacological Activities

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Ligand for Bromodomains

3-Amino-6-phenylpyridazine has been identified as an important structural element in ligands that bind to the bromodomains (BRDs) of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) .

Commercially Available Drugs and Agrochemicals

Pyridazine ring is present in some commercially available drugs and agrochemicals . Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone, and herbicide agents Pyridaben and Norflurazon .

Mecanismo De Acción

Target of Action

The primary target of the 3-Amino-6-(phenylthio)pyridazine compound is the glial cells in the nervous system . This compound has been developed to selectively inhibit glial activation, a process that is associated with neurodegenerative disease pathology .

Mode of Action

The 3-Amino-6-(phenylthio)pyridazine compound interacts with its targets by selectively blocking the increased production of Interleukin-1β (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Nitric Oxide (NO) by activated glia .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of cytokines and oxidative stress products. By selectively inhibiting the overproduction of these substances, the compound can suppress excessive glial activation . This action is distinct from other classes of experimental therapeutics and FDA-approved drugs .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its selective inhibition of certain biochemical pathways .

Result of Action

The result of the compound’s action is the suppression of certain glial activation processes, such as increases in oxidative stress-related enzymes and proinflammatory cytokines . This leads to a reduction in the detrimental effects associated with neurodegenerative disease pathology .

Safety and Hazards

Direcciones Futuras

Pyridazines, including 3-Amino-6-(phenylthio)pyridazine, have been gaining attention due to their biological activity and potential applications in pharmaceuticals . Future research may focus on further exploring the properties of pyridazine derivatives and developing new synthetic methods for their production .

Propiedades

IUPAC Name |

6-phenylsulfanylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVESEBXJNCNXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465769 | |

| Record name | 3-Amino-6-(phenylthio)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(phenylthio)pyridazine | |

CAS RN |

90844-35-2 | |

| Record name | 3-Amino-6-(phenylthio)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)